molecular formula C12H11ClN2O2 B12575550 4-Chloro-2,6,8-trimethyl-5-nitroquinoline CAS No. 202979-35-9

4-Chloro-2,6,8-trimethyl-5-nitroquinoline

Cat. No.: B12575550
CAS No.: 202979-35-9
M. Wt: 250.68 g/mol
InChI Key: YGOUQPUHQCZWIX-UHFFFAOYSA-N
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Description

4-Chloro-2,6,8-trimethyl-5-nitroquinoline is a chemical compound with the molecular formula C12H11ClN2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chloro group at the 4th position, three methyl groups at the 2nd, 6th, and 8th positions, and a nitro group at the 5th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6,8-trimethyl-5-nitroquinoline typically involves the nitration of 4-chloro-2,6,8-trimethylquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination, methylation, and nitration steps, each optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6,8-trimethyl-5-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Amination Products: Formed by replacing the chloro group with an amino group.

    Reduced Products: Amino derivatives formed by reducing the nitro group.

    Oxidized Products: Carboxylic acids formed by oxidizing the methyl groups.

Scientific Research Applications

4-Chloro-2,6,8-trimethyl-5-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6,8-trimethyl-5-nitroquinoline involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to antimicrobial and anticancer effects. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 4-Chloro-2,6,8-trimethylquinoline
  • 4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine
  • 4-Chloro-2,6,6-trimethyl-5-phenyl-5,6-dihydro-furo[2,3-d]pyrimidine

Comparison: 4-Chloro-2,6,8-trimethyl-5-nitroquinoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader range of applications in medicinal chemistry and industrial processes.

Properties

CAS No.

202979-35-9

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

4-chloro-2,6,8-trimethyl-5-nitroquinoline

InChI

InChI=1S/C12H11ClN2O2/c1-6-4-7(2)12(15(16)17)10-9(13)5-8(3)14-11(6)10/h4-5H,1-3H3

InChI Key

YGOUQPUHQCZWIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C(C=C(N=C12)C)Cl)[N+](=O)[O-])C

Origin of Product

United States

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